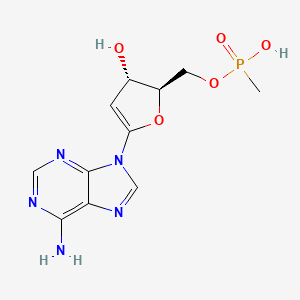

Adenosine 3',5'-cyclic methylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adenosine 3',5'-cyclic methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C11H14N5O5P and its molecular weight is 327.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Intracellular Signaling

Adenosine 3',5'-cyclic methylphosphonate serves as a crucial second messenger in intracellular signaling pathways. It mimics the action of cyclic adenosine monophosphate (cAMP), which is pivotal in mediating various physiological processes:

- Signal Transduction : It activates protein kinase A, leading to phosphorylation of target proteins that modulate cellular responses such as metabolism, gene expression, and cell proliferation .

- Calcium Uptake : Research indicates that this compound stimulates calcium uptake in platelet membrane vesicles, enhancing our understanding of calcium signaling in platelets and other cell types .

Pharmacological Applications

The compound has been explored for its potential therapeutic applications, particularly in neurology and cardiology:

- Neuroprotective Effects : Studies suggest that adenosine receptor agonists, influenced by compounds like this compound, may have neuroprotective properties beneficial in treating conditions such as epilepsy and neurodegenerative diseases .

- Cardiac Function : The modulation of adenosine receptors affects heart rate and myocardial oxygen consumption. Compounds that enhance cAMP signaling can be explored for treating heart failure and arrhythmias .

Prodrug Development

The synthesis of prodrugs incorporating this compound is a growing area of research aimed at improving drug delivery:

- Enhanced Delivery : Researchers have developed prodrugs that increase the intracellular delivery of second messengers like cAMP. This approach enhances therapeutic efficacy by ensuring adequate cellular uptake and activity .

- Targeted Therapies : By modifying the structure of adenosine derivatives, scientists aim to create targeted therapies for specific diseases, thus minimizing side effects associated with traditional treatments .

Molecular Modeling and Drug Design

Molecular modeling studies involving this compound contribute to the design of novel therapeutics:

- Ligand Design : The compound's structure is utilized to develop new ligands for adenosine receptors, which are potential targets for drugs treating various conditions including asthma and cancer .

- Structure-Activity Relationships : Understanding how structural modifications affect biological activity helps in designing more effective drugs with fewer side effects .

Table: Summary of Key Case Studies Involving this compound

Eigenschaften

CAS-Nummer |

117571-83-2 |

|---|---|

Molekularformel |

C11H14N5O5P |

Molekulargewicht |

327.23 g/mol |

IUPAC-Name |

[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrofuran-2-yl]methoxy-methylphosphinic acid |

InChI |

InChI=1S/C11H14N5O5P/c1-22(18,19)20-3-7-6(17)2-8(21-7)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H,18,19)(H2,12,13,14)/t6-,7+/m0/s1 |

InChI-Schlüssel |

RDHJPAYSVRFIMN-NKWVEPMBSA-N |

SMILES |

CP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O |

Isomerische SMILES |

CP(=O)(O)OC[C@@H]1[C@H](C=C(O1)N2C=NC3=C(N=CN=C32)N)O |

Kanonische SMILES |

CP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O |

Key on ui other cas no. |

117571-83-2 |

Synonyme |

ACMPN adenosine 3',5'-cyclic methylphosphonate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.